molecular formula C17H23N7O4 B11492263 N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylfuran-2-carbohydrazide

N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylfuran-2-carbohydrazide

Cat. No.: B11492263
M. Wt: 389.4 g/mol
InChI Key: BNZREUUSQGKWJL-UHFFFAOYSA-N
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Description

N’-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLFURAN-2-CARBOHYDRAZIDE is a complex organic compound that features a triazine ring substituted with morpholine groups and a furan-2-carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLFURAN-2-CARBOHYDRAZIDE typically involves the reaction of cyanuric chloride with morpholine to form the triazine coreThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLFURAN-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of morpholine-substituted triazines .

Scientific Research Applications

N’-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLFURAN-2-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism by which N’-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLFURAN-2-CARBOHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of certain enzymes, such as tyrosine kinases. This inhibition can disrupt cellular processes, leading to the compound’s observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLFURAN-2-CARBOHYDRAZIDE is unique due to its combination of a triazine core with morpholine and furan-2-carbohydrazide moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C17H23N7O4

Molecular Weight

389.4 g/mol

IUPAC Name

N'-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N'-methylfuran-2-carbohydrazide

InChI

InChI=1S/C17H23N7O4/c1-22(21-14(25)13-3-2-8-28-13)15-18-16(23-4-9-26-10-5-23)20-17(19-15)24-6-11-27-12-7-24/h2-3,8H,4-7,9-12H2,1H3,(H,21,25)

InChI Key

BNZREUUSQGKWJL-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)NC(=O)C4=CC=CO4

Origin of Product

United States

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